molecular formula C18H28O3S B4767749 methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate

methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate

Cat. No. B4767749
M. Wt: 324.5 g/mol
InChI Key: LZSAIDKFBSYHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate, also known as DTT-MOP, is a thienyl ketone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a multi-step process that involves the reaction of various reagents, and its unique chemical structure makes it a promising candidate for a range of biological and chemical studies.

Mechanism of Action

The mechanism of action of methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Its thienyl ketone structure makes it a potential photoactivatable compound, and it has been shown to undergo photochemical reactions in the presence of light.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. Its unique chemical structure also makes it a potential candidate for the development of new materials and sensors.

Advantages and Limitations for Lab Experiments

Methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate has several advantages for use in lab experiments, including its ease of synthesis, stability, and potential for photoactivation. However, its limited solubility in water and potential toxicity at high concentrations may limit its use in certain applications.

Future Directions

There are several potential future directions for research on methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate, including:
1. Development of new photoactivatable compounds based on the thienyl ketone structure of this compound.
2. Investigation of the potential applications of this compound in materials science, particularly in the development of new sensors and materials.
3. Exploration of the biological and chemical properties of this compound, including its potential as a drug candidate.
4. Development of new synthetic methods for the preparation of this compound and related compounds.
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its unique chemical structure and interesting properties make it an attractive candidate for further investigation, and there are several potential future directions for research in this area.

Scientific Research Applications

Methyl 5-(2,5-di-tert-butyl-3-thienyl)-5-oxopentanoate has a range of potential applications in scientific research, particularly in the fields of organic synthesis, materials science, and drug discovery. Its unique chemical structure makes it an attractive candidate for the development of new drugs and materials, and it has been shown to exhibit a range of interesting biological and chemical properties.

properties

IUPAC Name

methyl 5-(2,5-ditert-butylthiophen-3-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3S/c1-17(2,3)14-11-12(16(22-14)18(4,5)6)13(19)9-8-10-15(20)21-7/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSAIDKFBSYHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C(C)(C)C)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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